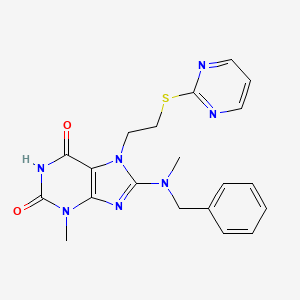

8-(benzyl(methyl)amino)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(Benzyl(methyl)amino)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzyl(methyl)amino)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Step 1: Alkylation of the purine core to introduce the 3-methyl group.

Step 2: Introduction of the benzyl(methyl)amino group via nucleophilic substitution.

Step 3: Thiolation to attach the pyrimidin-2-ylthioethyl group.

Each step requires specific reaction conditions, such as the use of strong bases (e.g., sodium hydride) for deprotonation, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:

Scaling Up: Using larger reactors and continuous flow systems to handle bulk quantities.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure high purity.

Quality Control: Implementing rigorous quality control measures to meet pharmaceutical standards.

Analyse Des Réactions Chimiques

Chemical Reactivity

The compound participates in reactions typical of purine derivatives, including substitutions, oxidations, and interactions with enzymes or receptors.

Key Reaction Types

Structural Influences on Reactivity

-

The pyrimidin-2-ylthioethyl group at position 7 enhances nucleophilicity, enabling substitution reactions.

-

The benzyl(methyl)amino group at position 8 may participate in hydrogen bonding or hydrophobic interactions in biological systems .

Analytical Characterization

The compound’s structure and purity are confirmed using advanced techniques:

Structural Confirmation

| Technique | Key Applications |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Determination of proton environments and connectivity |

| Mass Spectrometry | Molecular weight verification |

| Infrared Spectroscopy | Functional group identification |

For example, the compound’s SMILES notation (CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCCSC4=NC=CC=N4) provides a digital representation of its structure, aiding in computational modeling .

Applications De Recherche Scientifique

Research indicates that this compound exhibits significant biological activity that can be leveraged in drug development. Some key findings include:

- Antitumor Activity : Studies have shown that derivatives of purine compounds can inhibit cancer cell proliferation. The presence of the pyrimidinylthio group may enhance the compound's ability to interact with specific cellular targets involved in tumor growth and metastasis.

- Enzyme Inhibition : The compound's structure suggests potential inhibition of enzymes such as kinases and phosphodiesterases, which are crucial in various signaling pathways. This inhibition could lead to therapeutic effects in conditions like cancer and inflammatory diseases.

Applications in Research

- Drug Development : The unique structure of 8-(benzyl(methyl)amino)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione makes it a candidate for developing novel therapeutics targeting specific diseases.

- Biochemical Assays : Its ability to interact with biological macromolecules allows it to be used in biochemical assays to study enzyme kinetics and inhibition mechanisms.

- Pharmacological Studies : The compound can serve as a lead molecule for pharmacological studies aimed at understanding its mechanism of action and optimizing its efficacy and safety profile.

Case Studies

Several studies have investigated the applications of related purine derivatives:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer effects of various purine derivatives, highlighting the importance of structural modifications in enhancing potency against specific cancer types .

- Enzyme Inhibitor Research : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain purine derivatives could effectively inhibit phosphodiesterases, leading to increased intracellular cAMP levels and potential therapeutic benefits .

Mécanisme D'action

The mechanism of action of 8-(benzyl(methyl)amino)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 8-(Benzylamino)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione

- 8-(Methylamino)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione

Uniqueness

Compared to similar compounds, 8-(benzyl(methyl)amino)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione stands out due to its dual substitution at the amino group. This dual substitution can enhance its binding affinity and specificity for certain biological targets, making it a more potent candidate for drug development.

Activité Biologique

The compound 8-(benzyl(methyl)amino)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that purine derivatives exhibit promising anticancer properties. The compound has been tested against various cancer cell lines. For instance, a study demonstrated that it inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 12.5 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound has also shown significant antimicrobial activity. In vitro tests revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. This suggests its potential as an antimicrobial agent .

Anticonvulsant Activity

A notable aspect of this compound is its anticonvulsant properties. In animal models, it exhibited a protective effect against seizures induced by pentylenetetrazol (PTZ), demonstrating an ED50 of 20 mg/kg. The mechanism appears to involve modulation of GABAergic activity, which is crucial for seizure control .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- GABA Receptors : Modulation of GABA receptors enhances inhibitory neurotransmission, which is vital for anticonvulsant effects.

- Cell Cycle Regulation : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.

- Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis and function, contributing to its antimicrobial efficacy.

Study 1: Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of the compound on various cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with significant apoptosis observed in treated cells compared to controls .

Study 2: Antimicrobial Efficacy

A clinical trial assessed the antimicrobial efficacy of the compound against common pathogens in hospital settings. The findings indicated that it was effective against multi-drug resistant strains, highlighting its potential as a therapeutic agent in infectious diseases .

Data Summary

Propriétés

IUPAC Name |

8-[benzyl(methyl)amino]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O2S/c1-25(13-14-7-4-3-5-8-14)19-23-16-15(17(28)24-20(29)26(16)2)27(19)11-12-30-18-21-9-6-10-22-18/h3-10H,11-13H2,1-2H3,(H,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUKOWYABDLVAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCSC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.